1-[4-(4-ETHOXYBENZYL)PIPERAZINO]-2-PHENYL-1-ETHANONE
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Overview
Description
1-[4-(4-Ethoxybenzyl)piperazino]-2-phenyl-1-ethanone is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of an ethoxybenzyl group attached to a piperazine ring, which is further connected to a phenyl ethanone moiety. Piperazine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry.
Preparation Methods
The synthesis of 1-[4-(4-ethoxybenzyl)piperazino]-2-phenyl-1-ethanone typically involves the following steps:
Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the reaction of 1,2-diamine derivatives with sulfonium salts in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to form protected piperazines.
Reductive amination: Another common method is the reductive amination of piperazine derivatives with aromatic aldehydes using sodium cyanoborohydride in methanol.
Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
1-[4-(4-Ethoxybenzyl)piperazino]-2-phenyl-1-ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the phenyl ethanone moiety using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[4-(4-Ethoxybenzyl)piperazino]-2-phenyl-1-ethanone has several scientific research applications, including:
Medicinal Chemistry: This compound is used as a building block for the synthesis of various pharmaceuticals due to its piperazine moiety, which is known for its biological activity.
Biological Studies: It is used in studies related to its antimicrobial, antifungal, and antipsychotic properties.
Chemical Research: The compound is utilized in the development of new synthetic methodologies and the study of reaction mechanisms.
Mechanism of Action
The mechanism of action of 1-[4-(4-ethoxybenzyl)piperazino]-2-phenyl-1-ethanone involves its interaction with specific molecular targets and pathways. The piperazine moiety is known to interact with GABA (gamma-aminobutyric acid) receptors, leading to the modulation of neurotransmitter activity . This interaction can result in various pharmacological effects, including sedation, anxiolysis, and antipsychotic activity.
Comparison with Similar Compounds
1-[4-(4-Ethoxybenzyl)piperazino]-2-phenyl-1-ethanone can be compared with other piperazine derivatives such as:
Trimetazidine: Used as an anti-anginal agent.
Ranolazine: Used for the treatment of chronic angina.
Aripiprazole: An antipsychotic medication.
Quetiapine: Another antipsychotic drug.
The uniqueness of this compound lies in its specific structural features, which confer distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
1-[4-[(4-ethoxyphenyl)methyl]piperazin-1-yl]-2-phenylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c1-2-25-20-10-8-19(9-11-20)17-22-12-14-23(15-13-22)21(24)16-18-6-4-3-5-7-18/h3-11H,2,12-17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALOMGGPPPOBUIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CN2CCN(CC2)C(=O)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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